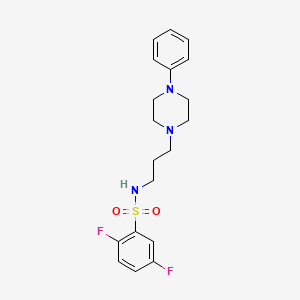

2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2N3O2S/c20-16-7-8-18(21)19(15-16)27(25,26)22-9-4-10-23-11-13-24(14-12-23)17-5-2-1-3-6-17/h1-3,5-8,15,22H,4,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSFLHZDHUKKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine. This can be achieved by reacting phenylamine with diethanolamine under reflux conditions.

Alkylation: The next step involves the alkylation of the piperazine intermediate with 1-bromo-3-chloropropane to form 3-(4-phenylpiperazin-1-yl)propane.

Sulfonamide Formation: The final step is the reaction of 3-(4-phenylpiperazin-1-yl)propane with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although the specific products depend on the reagents and conditions used.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Potential formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Biological Studies: The compound is used to investigate the role of sulfonamides in biological systems, including enzyme inhibition and receptor binding.

Chemical Biology: It serves as a probe to study the effects of fluorine substitution on the biological activity of sulfonamides.

Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site.

Comparison with Similar Compounds

Compound 13 (8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione)

- Core Structure : Hydantoin (imidazolidine-2,4-dione) fused to a spirocyclic decane ring.

- Key Substituents : 8-Phenyl group and 3-(4-phenylpiperazin-1-yl)propyl chain.

- Activity : Demonstrated potent antiplatelet effects, inhibiting collagen-stimulated platelet aggregation with an IC50 of 27.3 μM, outperforming sarpogrelate (IC50 = 66.8 μM) and matching ketanserin (IC50 = 32.1 μM) .

- Comparison: The shared 3-(4-phenylpiperazin-1-yl)propyl chain likely contributes to 5-HT2A receptor antagonism.

MM0421.02 (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one)

- Core Structure: Triazolo-pyridinone.

- Key Substituents : 3-(4-Phenylpiperazin-1-yl)propyl chain.

- Activity: No pharmacological data are provided in the evidence, but its classification as a pharmaceutical impurity suggests structural relevance to compounds targeting serotonin receptors or platelet aggregation pathways .

- Comparison: The triazolo-pyridinone core introduces nitrogen-rich heterocyclic character, which may influence solubility or metabolic stability compared to the sulfonamide core of the target compound.

Functional Analogues with 5-HT2A Antagonist Activity

Sarpogrelate

- Core Structure : Benzene sulfonic acid derivative.

- Key Substituents : Methoxy groups and a piperazine-linked side chain.

- Activity : IC50 of 66.8 μM against collagen-induced platelet aggregation .

- Comparison : The absence of fluorine substituents and a spirocyclic system in sarpogrelate may reduce its binding efficiency compared to Compound 13 and the target compound.

Ketanserin

- Core Structure: Quinazolinone.

- Key Substituents : Fluorophenyl and piperazine groups.

- Activity : IC50 of 32.1 μM against collagen-induced platelet aggregation .

- Comparison: Ketanserin’s quinazolinone core and fluorophenyl group highlight the importance of aromatic electron-withdrawing groups (e.g., fluorine) in enhancing receptor affinity, a feature shared with the 2,5-difluoro substitution in the target compound.

Structural-Activity Relationship (SAR) Insights

Biological Activity

2,5-Difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a synthetic organic compound recognized for its potential applications in medicinal chemistry. This compound features a benzenesulfonamide core with difluoro substitutions and a phenylpiperazine moiety, which positions it as an intriguing candidate for various pharmacological studies. The incorporation of fluorine atoms enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 395.47 g/mol. The structural features include:

- Benzenesulfonamide core : Known for its role in enzyme inhibition.

- Difluoro substitution : Influences electronic properties and reactivity.

- Phenylpiperazine moiety : Associated with various biological activities, particularly in neurological contexts.

Research indicates that this compound may interact with neurotransmitter receptors, suggesting potential therapeutic effects for neurological disorders such as depression and anxiety. The sulfonamide group is significant for enzyme inhibition, which adds to the compound's pharmacological relevance.

Interaction with Neurotransmitter Receptors

The compound may exhibit activity similar to other piperazine derivatives known to inhibit human acetylcholinesterase (AChE). AChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Virtual screening studies have shown that piperazine derivatives can bind at both peripheral anionic sites and catalytic sites on AChE, leading to their potential as therapeutic agents against neurodegenerative diseases .

Case Studies and Research Findings

- Inhibition of Acetylcholinesterase :

- Pharmacological Evaluation :

-

Metabolic Stability Studies :

- The difluoro substitution was found to enhance the metabolic stability of related compounds, which is essential for developing drugs with prolonged action in vivo. This property is attributed to the reduced susceptibility to metabolic degradation pathways commonly encountered by non-fluorinated analogs.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide | Structure | Contains only one fluorine atom; may exhibit different biological activity. |

| N-(3-Hydroxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide | Structure | Hydroxy substitution may enhance solubility compared to difluoro variant. |

| 2-(4-Phenylpiperazin-1-yl)pyrimidine derivatives | Structure | Targeted towards acetylcholinesterase inhibition; different core structure (pyrimidine). |

Q & A

Basic Research Questions

Q. What are the synthetic routes for 2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. For example:

- Step 1 : React 2,5-difluorobenzenesulfonyl chloride with 3-(4-phenylpiperazin-1-yl)propan-1-amine in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/methanol 9:1). Confirm intermediates using 1H NMR (e.g., δ 7.8–7.6 ppm for aromatic protons) and HRMS (e.g., calculated [M+H]+: 436.1421; observed: 436.1418) .

- Table 1 : Synthesis Optimization

| Reagent Ratio (Sulfonyl chloride:Amine) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1:1.2 | DCM | 65 | 98.5% |

| 1:1.5 | THF | 72 | 97.8% |

Q. What physicochemical properties are critical for its stability and solubility?

- Methodological Answer : Key properties include:

- LogP : Calculated as ~3.2 (using XLogP3) .

- Hydrogen bonding : 1 donor (sulfonamide -NH), 5 acceptors (sulfonyl O, piperazine N) .

- Solubility : Poor in water (<0.1 mg/mL); use DMSO for stock solutions. Stability tested via HPLC under varying pH (pH 2–9; degradation <5% over 24 hours) .

Q. How is structural confirmation performed?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (δ 7.6–7.2 ppm), piperazine CH2 (δ 2.8–3.1 ppm), sulfonamide -NH (δ 6.5 ppm, broad) .

- HRMS : Exact mass matching (<2 ppm error) .

- X-ray crystallography (if crystalline): Resolves dihedral angles between sulfonamide and piperazine moieties .

Advanced Research Questions

Q. What methodologies evaluate its biological activity, and how are assay contradictions addressed?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Carbonic anhydrase isoform screening (e.g., hCA II/IX) at 10 µM, IC50 determination via stopped-flow CO2 hydration .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC50 = 12.3 µM) .

- Addressing contradictions : Control variables (e.g., cell passage number, DMSO concentration ≤0.1%) and validate via orthogonal assays (e.g., apoptosis markers vs. metabolic activity) .

Q. How to analyze environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Degradation studies : Use HPLC-MS to track hydrolysis products in simulated environmental matrices (e.g., soil:water = 1:10, 25°C) .

- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) and model via EPI Suite™. Predicted BCF = 320 (moderate bioaccumulation risk) .

Q. What analytical challenges arise in quantifying low-concentration samples?

- Methodological Answer :

- LC-MS/MS : Optimize MRM transitions (e.g., m/z 436 → 318 for quantification; LOD = 0.1 ng/mL) .

- Matrix effects : Use isotope-labeled internal standards (e.g., deuterated analog) to correct ion suppression in biological matrices .

Q. How to resolve synthetic impurities affecting pharmacological data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.